Boc-D-ala-onp

Descripción

BenchChem offers high-quality Boc-D-ala-onp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-ala-onp including the price, delivery time, and more detailed information at info@benchchem.com.

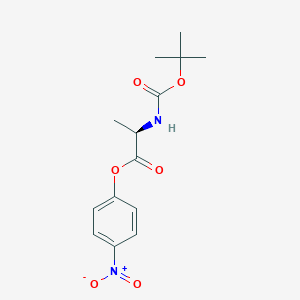

Structure

3D Structure

Propiedades

IUPAC Name |

(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHFNHHZORGDFI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to Boc-D-Ala-ONp

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of D-Alanine Incorporation

In the landscape of peptide-based therapeutics and drug discovery, the deliberate incorporation of non-natural amino acids is a cornerstone of rational design. The use of D-amino acids, the enantiomeric counterparts to the naturally occurring L-amino acids, offers a powerful strategy to enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles. Boc-D-Ala-ONp, or N-(tert-Butoxycarbonyl)-D-alanine 4-nitrophenyl ester, stands as a pivotal reagent in this endeavor. Its unique architecture, combining a stable yet readily cleavable N-terminal protecting group with a highly activated C-terminal ester, makes it an efficient building block for the precise insertion of D-alanine into peptide sequences. This guide provides a comprehensive technical overview of the properties, applications, and underlying chemical principles of Boc-D-Ala-ONp, empowering researchers to leverage its full potential in their synthetic campaigns.

Core Molecular Profile of Boc-D-Ala-ONp

Boc-D-Ala-ONp is a crystalline solid, typically appearing as a white to pale brown powder.[1] Its molecular structure is characterized by three key functional components: the D-alanine core, the tert-butoxycarbonyl (Boc) protecting group, and the 4-nitrophenyl (ONp) ester activating group.

| Property | Value | Source(s) |

| Chemical Name | N-(tert-Butoxycarbonyl)-D-alanine 4-nitrophenyl ester | [2][3] |

| Synonyms | Boc-D-alanine-p-nitrophenyl ester, Boc-D-Ala-pNA | [2][3] |

| CAS Number | 85546-27-6 | [3][] |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [3][] |

| Molecular Weight | 310.30 g/mol | [3][][5] |

| Appearance | White to pale brown powder | [1][6] |

| Melting Point | 78 °C (for the L-isomer) | [6][7] |

| Storage Temperature | 2-8°C, protected from light | [6][8][9] |

| Solubility | Soluble in organic solvents such as DMF and DCM | [10] |

The Chemistry of Activation and Protection: A Mechanistic Perspective

The utility of Boc-D-Ala-ONp in peptide synthesis is rooted in the distinct roles of its protecting and activating groups. Understanding the underlying mechanisms is critical for optimizing reaction conditions and troubleshooting potential side reactions.

The Boc Group: A Bulwark for the N-Terminus

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids in peptide synthesis.[] Its popularity stems from its stability under a broad range of reaction conditions, particularly those involving nucleophiles and bases, and its facile removal under moderately acidic conditions.[11]

The mechanism of Boc protection typically involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[12] The Boc group's steric hindrance prevents unwanted reactions at the N-terminus during peptide coupling.[]

The 4-Nitrophenyl Ester: An Activated Leaving Group

The 4-nitrophenyl (ONp) ester is an activated ester that facilitates the formation of a peptide bond. The electron-withdrawing nitro group on the phenyl ring makes the 4-nitrophenoxide a good leaving group, thereby increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[3] This pre-activation strategy obviates the need for in-situ coupling reagents at the coupling step, simplifying the reaction workflow.

Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Workflow

Boc-D-Ala-ONp is a valuable reagent in Boc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptides.[8][9][13] The general workflow involves the sequential addition of amino acid residues to a growing peptide chain that is covalently attached to a solid support (resin).

Caption: Acid-catalyzed deprotection mechanism of the Boc group. [14] The generated tert-butyl cation is a reactive electrophile that can lead to side reactions, such as the alkylation of nucleophilic side chains (e.g., tryptophan or methionine). [15]This can be mitigated by the addition of scavengers, like dithioethane (DTE), to the deprotection solution. [15]

Peptide Bond Formation

The coupling of Boc-D-Ala-ONp to the free N-terminus of the growing peptide chain is a nucleophilic acyl substitution reaction.

Caption: Mechanism of peptide bond formation using Boc-D-Ala-ONp.

The rate of this reaction is influenced by the concentration of the reactants, the solvent, and the steric hindrance around the reacting centers.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling Boc-D-Ala-ONp and the reagents used in conjunction with it.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [9][16]* Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile and corrosive reagents like TFA. [16]* Storage: Store Boc-D-Ala-ONp in a cool (2-8°C), dry, and dark place to prevent degradation. [6][8][9]It is also noted to be light-sensitive. [6]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Boc-D-Ala-ONp is a highly effective and versatile reagent for the incorporation of D-alanine into peptide sequences. Its well-defined chemical properties, coupled with the robust and extensively documented methodologies of Boc-SPPS, provide a reliable platform for the synthesis of modified peptides with enhanced therapeutic potential. A thorough understanding of the underlying chemical principles and adherence to established protocols are paramount for achieving high-yield, high-purity synthesis of target peptides. This guide serves as a foundational resource to empower researchers in their pursuit of novel peptide-based therapeutics and scientific discovery.

References

Sources

- 1. BOC-ALA-ONP - Safety Data Sheet [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-D-alanine-4-nitrophenyl Ester [myskinrecipes.com]

- 5. Boc-Ala-ONp | C14H18N2O6 | CID 7021877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BOC-ALA-ONP price,buy BOC-ALA-ONP - chemicalbook [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Boc-Ala-ONp = 96.0 HPLC 2483-49-0 [sigmaaldrich.com]

- 9. Boc-Ala-ONp ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. Boc-Ala-OH Novabiochem 15761-38-3 [sigmaaldrich.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chempep.com [chempep.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

An In-Depth Technical Guide to Boc-D-Ala-ONp: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-D-alanine 4-nitrophenyl ester (Boc-D-Ala-ONp), a critical reagent in modern peptide synthesis and drug discovery. We will delve into its chemical architecture, a detailed and field-tested synthetic protocol, the mechanistic underpinnings of its formation, and its pivotal role in the construction of complex peptide structures.

Core Concepts: Understanding Boc-D-Ala-ONp

Boc-D-Ala-ONp is a derivative of the non-proteinogenic amino acid D-alanine. Its structure is strategically modified with two key chemical moieties that imbue it with the necessary properties for controlled peptide synthesis.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group attached to the nitrogen terminus of the D-alanine. This bulky group effectively shields the amino group from participating in unwanted side reactions during the peptide coupling process. Its removal is typically achieved under mild acidic conditions, which do not affect other acid-sensitive protecting groups that may be present on the amino acid side chains.[1][2]

-

The 4-Nitrophenyl (ONp) Ester: The carboxyl group of Boc-D-alanine is activated by esterification with 4-nitrophenol. The electron-withdrawing nature of the nitro group makes the 4-nitrophenoxy group an excellent leaving group. This activation enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the free amino group of another amino acid or a growing peptide chain, thus facilitating the formation of a peptide bond.[3][4]

Chemical Structure

Caption: Chemical structure of Boc-D-Ala-ONp.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-D-Ala-ONp is presented in the table below. These parameters are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [4][5][6][] |

| Molecular Weight | 310.31 g/mol | [4] |

| Appearance | White to off-white powder | [8] |

| Melting Point | 144-152 °C | [4] |

| Optical Rotation [α]D | +56 ± 2° (c=1 in DMF) | [4] |

| Storage Temperature | 0-8 °C | [4][5][9] |

Synthesis of Boc-D-Ala-ONp: A Validated Protocol

The synthesis of Boc-D-Ala-ONp is achieved through the esterification of Boc-D-alanine with 4-nitrophenol. A common and efficient method employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. DCC is a powerful dehydrating agent that facilitates the formation of the ester bond.[10]

Causality Behind Experimental Choices

-

Solvent Selection (Dry DMF): Anhydrous dimethylformamide (DMF) is an ideal solvent for this reaction as it effectively dissolves both the polar Boc-D-alanine and the less polar 4-nitrophenol and DCC. Its anhydrous nature is critical to prevent the hydrolysis of the activated intermediate and the final product.

-

Coupling Agent (DCC): DCC is a widely used carbodiimide for forming amide and ester bonds. It activates the carboxylic acid group of Boc-D-alanine, making it susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol.

-

Temperature Control (-10 °C to Room Temperature): The reaction is initiated at a low temperature (-10 °C) to control the exothermic reaction and minimize potential side reactions. Allowing the reaction to proceed to room temperature ensures its completion.

Step-by-Step Experimental Protocol

-

Reagent Preparation: In a round-bottom flask, dissolve Boc-D-alanine (1 equivalent) and 4-nitrophenol (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Reaction Initiation: Cool the solution to -10 °C in an ice-salt bath with continuous stirring.

-

Addition of Coupling Agent: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this DCC solution dropwise to the cooled solution of Boc-D-alanine and 4-nitrophenol.

-

Reaction Progression: Maintain the reaction mixture at -10 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 5 hours.

-

Work-up and Purification:

-

A white precipitate of N,N'-dicyclohexylurea (DCU), a byproduct of the reaction, will form. Remove the DCU by filtration.

-

The filtrate, containing the desired product, is then concentrated under reduced pressure to remove the DMF.

-

The resulting residue can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Boc-D-Ala-ONp.

-

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of Boc-D-Ala-ONp.

Reaction Mechanism: The Role of DCC

The DCC-mediated esterification proceeds through the formation of a highly reactive O-acylisourea intermediate.

-

Activation of Carboxylic Acid: The carboxylic acid of Boc-D-alanine attacks the central carbon atom of DCC.

-

Formation of O-Acylisourea: This leads to the formation of a protonated O-acylisourea intermediate.

-

Nucleophilic Attack: The hydroxyl group of 4-nitrophenol then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.

-

Product Formation and Byproduct: This results in the formation of the desired Boc-D-Ala-ONp ester and the byproduct, N,N'-dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and precipitates out of the reaction mixture.

Mechanistic Diagram

Caption: Mechanism of DCC-mediated esterification.

Applications in Peptide Synthesis

Boc-D-Ala-ONp is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS).[3][5][9] Its primary utility lies in the introduction of a D-alanine residue into a growing peptide chain. The incorporation of D-amino acids is a common strategy in drug design to enhance the metabolic stability of peptides by making them resistant to proteolytic degradation.[2]

Role in Solid-Phase Peptide Synthesis (SPPS)

In the context of Boc-based SPPS, the process involves the iterative addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA).

-

Neutralization: The resulting ammonium salt is neutralized with a base.

-

Coupling: A solution of the activated amino acid, such as Boc-D-Ala-ONp, is added to the resin. The free amino group of the resin-bound peptide attacks the activated carbonyl carbon of Boc-D-Ala-ONp, forming a new peptide bond.

-

Washing: The resin is washed to remove excess reagents and the 4-nitrophenol byproduct.

This cycle is repeated until the desired peptide sequence is assembled.

SPPS Workflow Diagram

Caption: Boc-D-Ala-ONp in the SPPS cycle.

Conclusion

Boc-D-Ala-ONp is an indispensable tool for the modern peptide chemist. Its well-defined structure, reliable synthesis, and predictable reactivity make it a cornerstone for the incorporation of D-alanine into peptide sequences. A thorough understanding of its properties and the mechanistic principles governing its synthesis and application, as detailed in this guide, is paramount for researchers and scientists engaged in the design and development of novel peptide-based therapeutics and research compounds.

References

-

Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. (2016). PubMed Central. [Link]

-

N,N′-Dicyclohexylcarbodiimide. Wikipedia. [Link]

-

Boc-Ala-ONp | C14H18N2O6 | CID 7021877. PubChem. [Link]

-

Boc-Ala-ONp. ChemBK. [Link]

-

Scholars Research Library - Der Pharma Chemica. Scholars Research Library. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]

-

Boc-Amino Acids for Peptide Synthesis Archives. AAPPTEC. [Link]

Sources

- 1. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 10. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of Boc-D-ala-ONp in Different Solvents

Introduction

N-tert-Butoxycarbonyl-D-alanine 4-nitrophenyl ester (Boc-D-ala-ONp) is a critical building block in synthetic peptide chemistry and drug development.[1] Its structure, featuring a temporary Boc protecting group on the D-alanine amine and an activated 4-nitrophenyl (ONp) ester at the carboxylic acid terminus, allows for precise and controlled peptide bond formation. The Boc group enhances the compound's stability and solubility in organic solvents, facilitating its use in solution-phase and solid-phase peptide synthesis.[1][2] Understanding the solubility and stability of Boc-D-ala-ONp in various solvents is paramount for researchers and drug development professionals to ensure reaction efficiency, product purity, and reproducibility.

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Boc-D-ala-ONp. It offers field-proven insights into solvent selection, outlines detailed experimental protocols for determining solubility and stability, and discusses the primary degradation pathways. This document is intended to serve as a practical resource for scientists working with this important reagent.

Chemical Structure and Properties

A foundational understanding of the molecular structure of Boc-D-ala-ONp is essential to comprehend its solubility and stability.

Figure 1: Chemical structure of Boc-D-ala-ONp.

Solubility Profile

The solubility of Boc-D-ala-ONp is dictated by its molecular structure, which combines a nonpolar tert-butyl group and a phenyl ring with polar amide and ester functionalities. While precise quantitative data is not extensively published, a qualitative and semi-quantitative understanding can be derived from its chemical properties and available information. The compound is generally soluble in a range of organic solvents but has limited solubility in aqueous solutions.

| Solvent | Polarity Index | Expected Solubility | Rationale & Practical Insights |

| Water | 10.2 | Very Low | The large hydrophobic Boc and phenyl groups dominate, leading to poor solvation by water. |

| Methanol (MeOH) | 5.1 | Moderate | The alcohol can hydrogen bond with the carbonyls and N-H group, while the alkyl chain solvates the nonpolar regions. A melting point has been reported in methanol, indicating some solubility.[3] |

| Ethanol (EtOH) | 4.3 | Moderate | Similar to methanol, but its slightly lower polarity may offer a balance for the mixed polarity of the molecule. |

| Isopropanol (IPA) | 3.9 | Moderate to Low | The increased steric hindrance and lower polarity compared to methanol and ethanol may reduce solubility. |

| Acetonitrile (ACN) | 5.8 | High | A polar aprotic solvent capable of solvating both the polar and nonpolar regions of the molecule effectively. |

| Dimethylformamide (DMF) | 6.4 | Very High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules, including amino acid derivatives. Product data sheets confirm good solubility.[1][2][4] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Another highly polar aprotic solvent with strong solvating capabilities. |

| Tetrahydrofuran (THF) | 4.0 | High | A less polar ether-based solvent that is still effective at dissolving compounds with mixed polarity. |

| Ethyl Acetate (EtOAc) | 4.4 | High | A moderately polar solvent that is a good choice for dissolving many organic compounds. |

| Dichloromethane (DCM) | 3.1 | High | A nonpolar aprotic solvent that can effectively solvate the hydrophobic regions of the molecule. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of Boc-D-ala-ONp in a solvent of interest.

Objective: To determine the saturation solubility of Boc-D-ala-ONp in a given solvent at a specified temperature.

Materials:

-

Boc-D-ala-ONp (high purity)

-

Solvent of interest (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer and/or sonicator

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Boc-D-ala-ONp to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A pilot study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot gravimetrically or volumetrically with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of Boc-D-ala-ONp.

-

A standard calibration curve of Boc-D-ala-ONp should be prepared to accurately quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the saturation solubility of Boc-D-ala-ONp in the tested solvent at the specified temperature.

-

Figure 2: Workflow for experimental solubility determination.

Stability Profile

The stability of Boc-D-ala-ONp is influenced by several factors, including the solvent, temperature, pH, and exposure to light. The primary degradation pathways are hydrolysis of the activated ester and photodecomposition.

Hydrolytic Stability

The 4-nitrophenyl ester is an activated ester, making it susceptible to hydrolysis, particularly in the presence of water and at non-neutral pH. The hydrolysis reaction results in the formation of Boc-D-alanine and 4-nitrophenol.

A study on the hydrolysis of Boc-protected amino acid esters demonstrated that the reaction can be monitored by observing the release of the 4-nitrophenolate ion, which has a distinct UV absorbance.[5] This provides a convenient method for assessing hydrolytic stability.

Photostability

Compounds containing nitroaromatic groups, such as the 4-nitrophenyl group in Boc-D-ala-ONp, are often susceptible to photodecomposition upon exposure to UV light.[6] The energy from UV radiation can promote the molecule to an excited state, leading to bond cleavage and the formation of degradation products. It is crucial to protect solutions of Boc-D-ala-ONp from light, especially during long-term storage or prolonged reactions. Studies on the photostability of amino acids have shown that they are susceptible to UV photodestruction.[7][8][9]

Thermal Stability

While the Boc protecting group can be removed thermally at high temperatures, Boc-D-ala-ONp is generally stable at recommended storage temperatures (0-8°C).[1][2][4][10] Prolonged exposure to elevated temperatures in solution can accelerate degradation, primarily through hydrolysis if water is present.

Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is essential for accurately assessing the stability of Boc-D-ala-ONp. This method must be able to separate the intact compound from its potential degradation products.

Objective: To evaluate the stability of Boc-D-ala-ONp in a specific solvent under defined storage conditions (e.g., temperature, light exposure).

Materials:

-

Boc-D-ala-ONp (high purity)

-

Solvent of interest (analytical grade)

-

Amber and clear vials with screw caps

-

Thermostatically controlled ovens or incubators

-

Photostability chamber (optional, or a controlled light source)

-

HPLC system with a UV or DAD detector

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of Boc-D-ala-ONp in the solvent of interest at a known concentration (e.g., 1 mg/mL).

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into multiple amber vials (for protection from light) and clear vials (for photostability assessment).

-

Store the vials under different conditions:

-

Control: -20°C in an amber vial.

-

Recommended Storage: 4°C in an amber vial.

-

Room Temperature: 25°C in an amber vial.

-

Elevated Temperature: 40°C in an amber vial.

-

Photostability: 25°C in a clear vial, exposed to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.

-

If necessary, dilute the sample to an appropriate concentration for HPLC analysis.

-

Analyze the sample using the validated stability-indicating HPLC method.

-

-

Data Analysis:

-

Determine the percentage of intact Boc-D-ala-ONp remaining at each time point relative to the initial (time 0) concentration.

-

Monitor the chromatograms for the appearance of new peaks, which correspond to degradation products.

-

Calculate the degradation rate and, if applicable, the half-life of the compound under each condition.

-

Figure 3: Workflow for experimental stability assessment.

Conclusion and Recommendations

Boc-D-ala-ONp exhibits good solubility in a range of common organic solvents, particularly polar aprotic solvents like DMF, DMSO, and acetonitrile. Its stability is primarily compromised by hydrolysis and photodecomposition. For optimal use and storage, the following recommendations should be followed:

-

Solvent Selection: For reactions, choose a solvent in which Boc-D-ala-ONp is highly soluble and that is compatible with the reaction conditions. DMF and acetonitrile are excellent choices for many applications.

-

Storage of Solutions: If solutions must be stored, use an anhydrous aprotic solvent, store at low temperatures (4°C or -20°C), and protect from light by using amber vials.

-

Aqueous Environments: Minimize the exposure of Boc-D-ala-ONp to aqueous and/or basic conditions to prevent hydrolysis of the activated ester. If aqueous conditions are unavoidable, use the solution promptly.

-

Light Protection: Always protect both solid Boc-D-ala-ONp and its solutions from direct light to prevent photodecomposition.

By adhering to these guidelines and utilizing the experimental protocols provided, researchers can ensure the effective and reliable use of Boc-D-ala-ONp in their synthetic endeavors.

References

-

Zhang, Y., Ma, Y., Liu, Y., & Li, Y. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports, 6, 22013. [Link]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

-

Lin, Z., et al. (2010). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics, 12(19), 4989-4995. [Link]

-

Ehrenfreund, P., Bernstein, M. P., Dworkin, J. P., Sandford, S. A., & Allamandola, L. J. (2001). The Photostability of Amino Acids in Space. The Astrophysical Journal, 550(1), L95. [Link]

-

ResearchGate. (n.d.). The Photostability of Amino Acids in Space. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2016). Reagent Guides - Thermal Methods. Retrieved from [Link]

-

Patil, P. S., et al. (2014). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry, 2014, 836167. [Link]

-

Mandour, H., et al. (2022). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. Molecules, 27(19), 6649. [Link]

-

Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research - B (Humanities), 38(3), 1-21. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]

A Senior Application Scientist's Guide to Boc-D-Ala-ONp: Commercial Sourcing, Purity Verification, and Methodologies for Drug Development

Abstract

N-tert-Butoxycarbonyl-D-alanine p-nitrophenyl ester (Boc-D-Ala-ONp) is a critical activated amino acid derivative extensively utilized in solid-phase and solution-phase peptide synthesis. Its D-configuration is pivotal for the creation of peptides with enhanced enzymatic stability and unique conformational properties, which are highly sought after in modern drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for Boc-D-Ala-ONp, a critical analysis of its purity, and robust, field-proven methodologies for its characterization. This document is designed to empower researchers to make informed decisions when sourcing this key reagent and to implement rigorous quality control measures, ensuring the integrity and reproducibility of their synthetic peptide-based research and development endeavors.

Introduction: The Strategic Importance of Boc-D-Ala-ONp in Peptide Synthesis

The tert-butoxycarbonyl (Boc) protecting group, in conjunction with the p-nitrophenyl (ONp) ester activating group, represents a classic and still highly relevant strategy in peptide chemistry. The Boc group provides stable protection of the alpha-amino function under neutral and basic conditions, yet it is readily cleaved by mild acids such as trifluoroacetic acid (TFA).[1] The ONp ester, while sufficiently stable for storage, is highly susceptible to nucleophilic attack by the free amino group of a growing peptide chain, facilitating efficient peptide bond formation.

The incorporation of D-alanine, the non-natural enantiomer of L-alanine, is a key strategy in medicinal chemistry to imbue peptides with desirable pharmacological properties. Peptides containing D-amino acids often exhibit significantly increased resistance to proteolytic degradation, leading to longer in vivo half-lives. Furthermore, the introduction of a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity. Therefore, the quality and purity of Boc-D-Ala-ONp are of paramount importance, as any impurities can lead to the formation of deletion sequences or other peptidic impurities that are often difficult to separate from the target peptide.

This guide will navigate the complexities of sourcing high-purity Boc-D-Ala-ONp and provide detailed protocols for its comprehensive analysis, thereby ensuring the successful synthesis of high-quality peptides for research and therapeutic applications.

Commercial Landscape: Sourcing High-Purity Boc-D-Ala-ONp

A variety of chemical suppliers offer Boc-D-Ala-ONp, often with differing stated purities and analytical characterization. For the discerning researcher, it is crucial to look beyond the catalog number and scrutinize the available data to ensure the procurement of material suitable for its intended application. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method |

| Chem-Impex | Boc-D-alanine-4-nitrophenyl ester | 85546-27-6 | ≥ 99% | HPLC |

| United States Biological | Boc-D-alanine-4-nitrophenyl ester | 85546-27-6 | 99+% | HPLC |

| MySkinRecipes | Boc-D-alanine-4-nitrophenyl Ester | 85546-27-6 | ≥95% | Not Specified |

| J&K Scientific | Boc-D-alanine-4-nitrophenyl ester | 85546-27-6 | Not Specified | Not Specified |

| Sapphire Bioscience | Boc-D-alanine-4-nitrophenyl Ester | 85546-27-6 | Not Specified | Not Specified |

Note: This table is based on publicly available information and may not be exhaustive. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

Expert Insight: While a high purity percentage is desirable, the method of determination is equally important. HPLC is the gold standard for assessing the purity of non-volatile organic compounds like Boc-D-Ala-ONp. A purity claim without a specified analytical method should be treated with caution. Always prioritize suppliers who provide a comprehensive Certificate of Analysis with detailed analytical data.

Purity and Impurity Profile: A Deeper Dive

The synthesis of Boc-D-Ala-ONp typically involves the esterification of Boc-D-alanine with p-nitrophenol, often facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP).[2] This process, while generally efficient, can introduce several process-related impurities.

Potential Impurities:

-

Unreacted Starting Materials: Residual Boc-D-alanine and p-nitrophenol.

-

Coupling Agent Byproducts: N,N'-dicyclohexylurea (DCU) is a common byproduct of DCC-mediated couplings. DCU is notoriously difficult to remove from reaction mixtures due to its low solubility in many organic solvents.

-

N-acylurea: A rearrangement product formed from the O-acylisourea intermediate in DCC couplings, which can be challenging to separate from the desired product.

-

Di-Boc-D-alanine: Formed if the starting Boc-D-alanine is contaminated with the unprotected amino acid.

-

Racemization Products: Although less common with the Boc strategy compared to other methods, the presence of Boc-L-Ala-ONp is a possibility and is a critical impurity for stereospecific peptide synthesis.

The presence of these impurities can have significant downstream consequences, including incomplete couplings, the formation of capped or deletion peptide sequences, and difficulties in the final peptide purification.

Diagram: Synthetic Pathway and Potential Impurities

Below is a Graphviz diagram illustrating the general synthetic route for Boc-D-Ala-ONp and the points at which key impurities can arise.

Caption: Synthesis of Boc-D-Ala-ONp and common impurities.

Analytical Methodologies for Quality Control

Rigorous analytical characterization is non-negotiable for ensuring the quality of Boc-D-Ala-ONp. A multi-pronged approach employing chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the primary technique for quantifying the purity of Boc-D-Ala-ONp and detecting non-volatile impurities.

Experimental Protocol: RP-HPLC Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient:

-

0-2 min: 30% B

-

2-17 min: 30% to 95% B

-

17-20 min: 95% B

-

20.1-23 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 275 nm (for the p-nitrophenyl group) and 220 nm (for the peptide bond and Boc group).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg/mL of Boc-D-Ala-ONp in acetonitrile.

Causality of Experimental Choices:

-

The C18 stationary phase provides excellent retention for the relatively non-polar Boc-D-Ala-ONp.

-

The water/acetonitrile gradient allows for the effective separation of the target compound from both more polar (e.g., p-nitrophenol) and less polar impurities.

-

TFA is used as an ion-pairing agent to improve peak shape and resolution.

-

Dual-wavelength detection is crucial. The 275 nm wavelength is highly specific for the p-nitrophenyl chromophore, providing a sensitive measure of the active ester. The 220 nm wavelength will detect any impurities that lack the ONp group but contain other chromophores, such as the Boc group or potential peptide-like impurities.

Diagram: HPLC Analysis Workflow

The following diagram outlines the key steps in the HPLC analysis of Boc-D-Ala-ONp.

Caption: Workflow for HPLC purity analysis of Boc-D-Ala-ONp.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of Boc-D-Ala-ONp and identifying any structurally related impurities.

Expected ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz):

-

~8.2 ppm (d, 2H): Aromatic protons ortho to the nitro group on the p-nitrophenyl ring.

-

~7.3 ppm (d, 2H): Aromatic protons meta to the nitro group on the p-nitrophenyl ring.

-

~5.1 ppm (br d, 1H): NH proton of the Boc group.

-

~4.5 ppm (m, 1H): α-proton of the alanine residue.

-

~1.6 ppm (d, 3H): β-protons (methyl group) of the alanine residue.

-

~1.4 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, ~100 MHz):

-

~170 ppm: Carbonyl carbon of the ester.

-

~155 ppm: Carbonyl carbon of the Boc group.

-

~155 ppm: Aromatic carbon attached to the ester oxygen.

-

~145 ppm: Aromatic carbon attached to the nitro group.

-

~125 ppm: Aromatic CH carbons ortho to the nitro group.

-

~122 ppm: Aromatic CH carbons meta to the nitro group.

-

~80 ppm: Quaternary carbon of the Boc group.

-

~50 ppm: α-carbon of the alanine residue.

-

~28 ppm: Methyl carbons of the Boc group.

-

~18 ppm: β-carbon (methyl group) of the alanine residue.

Expert Insight: The presence of significant unexpected signals in the NMR spectrum is a red flag for impurities. For instance, the presence of signals corresponding to DCU or N-acylurea can indicate a suboptimal synthesis or purification process.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of Boc-D-Ala-ONp.

Expected ESI-MS Ions:

-

Molecular Formula: C₁₄H₁₈N₂O₆

-

Exact Mass: 310.1165

-

[M+H]⁺: m/z 311.1238

-

[M+Na]⁺: m/z 333.1057

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation:

Tandem MS can provide further structural confirmation. Key fragmentation pathways for Boc-protected amino acids include the loss of the Boc group or components thereof.[3][4]

-

Loss of tert-butyl group (-57 Da): A common fragmentation pathway.

-

Loss of isobutylene (-56 Da): Another characteristic fragmentation of the Boc group.

-

Loss of the entire Boc group (-101 Da): Cleavage of the carbamate bond.

-

Loss of the p-nitrophenoxy group (-138 Da): Cleavage of the ester bond.

Handling and Storage

To maintain the integrity of Boc-D-Ala-ONp, proper handling and storage are essential.

-

Storage: Store in a cool (2-8 °C), dry, and dark place. The p-nitrophenyl ester is light-sensitive and can hydrolyze in the presence of moisture.

-

Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The quality of Boc-D-Ala-ONp is a critical determinant of success in the synthesis of D-amino acid-containing peptides. This guide has provided a framework for the informed sourcing of this key reagent, highlighting the importance of supplier transparency and comprehensive analytical data. The detailed methodologies for HPLC, NMR, and MS analysis equip researchers with the tools to independently verify the purity and identity of their starting materials. By implementing these rigorous quality control measures, scientists and drug developers can proceed with confidence, ensuring the integrity of their synthetic peptides and the reproducibility of their research outcomes.

References

-

MySkinRecipes. (n.d.). Boc-D-alanine-4-nitrophenyl Ester. Retrieved January 14, 2026, from [Link]

-

Raju, G., Chander, C. P., Reddy, K. S., Srinivas, R., & Sharma, G. V. M. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591–2600. [Link]

-

Nishijima, M., et al. (2011). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 12(9), 6097-6113. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

-

ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved January 14, 2026, from [Link]

-

Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

-

ResearchGate. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: Formation of [b(n-1)+OCH3+Na]+ and [b(n-1)+OH+Na]+ ions. Retrieved January 14, 2026, from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 3. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Boc-D-Ala-ONp: Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-D-alanine 4-nitrophenyl ester (Boc-D-Ala-ONp), a critical reagent in modern peptide synthesis and drug discovery. We will delve into its chemical properties, provide detailed synthesis and application protocols, and discuss the underlying chemical principles that make it a valuable tool for researchers.

Core Compound Identification and Properties

Boc-D-Ala-ONp is a protected amino acid derivative where the amino group of D-alanine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is activated as a 4-nitrophenyl (ONp) ester. This dual functionality makes it a stable, ready-to-use building block for the stepwise assembly of peptides.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 85546-27-6 | [] |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [] |

| Molecular Weight | 310.30 g/mol | [2] |

| Appearance | White to off-white powder/crystalline solid | [3] |

| Storage Temperature | 2-8°C | [4] |

The Chemistry of Boc Protection and ONp Activation: A Mechanistic Perspective

The utility of Boc-D-Ala-ONp in peptide synthesis stems from the distinct roles of the Boc protecting group and the 4-nitrophenyl ester activating group.

The Boc Protecting Group: Ensuring Stepwise Synthesis

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino functionality of amino acids. Its primary role is to prevent unwanted side reactions at the N-terminus during peptide bond formation. The Boc group is stable under the basic or neutral conditions often employed during the coupling step but can be selectively removed with moderate acids, typically trifluoroacetic acid (TFA).

The mechanism of Boc deprotection proceeds via an acid-catalyzed cleavage. The carbonyl oxygen of the Boc group is protonated by TFA, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate readily decomposes, releasing carbon dioxide and the free N-terminal amine of the peptide chain, which is then ready for the next coupling step.

Diagram: Mechanism of Boc Deprotection

Caption: Acid-catalyzed removal of the Boc protecting group.

The 4-Nitrophenyl Ester: An Activated Intermediate for Efficient Coupling

The 4-nitrophenyl ester (ONp) is an "active ester" used to facilitate the formation of the amide (peptide) bond. The electron-withdrawing nitro group on the phenyl ring makes the 4-nitrophenoxide a good leaving group, thereby increasing the electrophilicity of the carbonyl carbon of the D-alanine. This activation allows for an efficient nucleophilic attack by the free N-terminal amine of the growing peptide chain, forming the new peptide bond under relatively mild conditions.

The use of a pre-activated ester like Boc-D-Ala-ONp can offer advantages over in-situ activation methods by simplifying the coupling step and potentially reducing side reactions.

Synthesis of Boc-D-Ala-ONp: A Step-by-Step Protocol

While Boc-D-Ala-ONp is commercially available, understanding its synthesis is crucial for quality control and specialized applications. The synthesis is a two-step process starting from D-alanine: Boc protection followed by esterification.

Part 1: N-α-Boc Protection of D-Alanine

This procedure describes the general method for protecting the amino group of D-alanine with a Boc group.

Materials:

-

D-Alanine

-

Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O)

-

1,4-Dioxane

-

1(N) Sodium hydroxide (NaOH) solution

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round bottom flask, magnetic stirrer, ice bath, separatory funnel

Protocol:

-

Dissolve D-alanine in 1,4-dioxane and 1(N) NaOH solution in a round bottom flask. Stir the mixture vigorously in an ice bath for 15-20 minutes.

-

Slowly add Boc anhydride (dissolved in a small amount of 1,4-dioxane) to the reaction mixture dropwise.

-

Allow the reaction to stir overnight at room temperature.

-

Acidify the reaction mixture to a pH of approximately 2-3 with a cold aqueous solution of potassium bisulfate.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-D-alanine as a solid.

Part 2: Esterification to form Boc-D-Ala-ONp

This procedure details the formation of the 4-nitrophenyl ester from Boc-D-alanine.

Materials:

-

Boc-D-alanine

-

4-Nitrophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Round bottom flask, magnetic stirrer, ice bath

Protocol:

-

Dissolve Boc-D-alanine and 4-nitrophenol in anhydrous DCM in a round bottom flask and cool the mixture in an ice bath.

-

In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution to the stirred, cooled solution of Boc-D-alanine and 4-nitrophenol.

-

Allow the reaction to stir in the ice bath and then gradually warm to room temperature, stirring overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Wash the filtrate with a cold, dilute sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexane, to yield pure Boc-D-Ala-ONp.

Application in Solid-Phase Peptide Synthesis (SPPS): A Detailed Workflow

Boc-D-Ala-ONp is a valuable reagent in Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized, step-by-step protocol for the incorporation of a Boc-D-Ala residue into a growing peptide chain on a solid support.

Diagram: Boc-SPPS Cycle

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

Boc-D-Ala-ONp

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade

-

Solid-phase synthesis vessel

Protocol:

Step 1: Resin Swelling

-

Place the resin in the reaction vessel.

-

Add DCM and allow the resin to swell for 15-30 minutes with gentle agitation.

-

Drain the solvent.

Step 2: N-α-Boc Deprotection

-

Add the deprotection solution (50% TFA in DCM) to the swollen resin.

-

Agitate for 1-2 minutes and drain.

-

Add a fresh aliquot of the deprotection solution and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM followed by IPA to remove residual acid.[2]

Step 3: Neutralization

-

Wash the resin with DCM.

-

Add the neutralization solution (5-10% DIEA in DCM) and agitate for 5-10 minutes.

-

Drain the solution and wash the resin extensively with DCM to remove excess base.[5]

Step 4: Coupling of Boc-D-Ala-ONp

-

Dissolve an excess (typically 2-4 equivalents relative to the resin loading) of Boc-D-Ala-ONp in DMF.

-

Add the Boc-D-Ala-ONp solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature. The reaction time can vary but is typically monitored for completion.

-

Monitor the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (the beads remain colorless or yellowish) indicates the complete consumption of the free primary amine.[6]

Step 5: Washing

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF and then DCM to remove unreacted reagents and the 4-nitrophenol byproduct.

The peptide-resin is now ready for the next cycle of deprotection and coupling.

Safety and Handling

Boc-D-Ala-ONp, like many laboratory chemicals, requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, use a dust mask or work in a well-ventilated area, such as a fume hood.[4]

-

Inhalation: May cause respiratory tract irritation.[7]

-

Skin Contact: May cause skin irritation.[7]

-

Eye Contact: May cause eye irritation.[7]

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Note: While a specific MSDS for Boc-D-Ala-ONp (CAS 85546-27-6) was not found, safety information for the highly similar L-enantiomer (Boc-L-Ala-ONp, CAS 2483-49-0) and the unprotected Boc-D-Ala-OH (CAS 7764-95-6) has been used to inform these recommendations. Always refer to the specific safety data sheet provided by the supplier.

Conclusion

Boc-D-Ala-ONp is a highly effective and convenient reagent for the incorporation of D-alanine residues in peptide synthesis. Its pre-activated nature simplifies coupling protocols, while the established Boc protection strategy allows for robust and reliable stepwise peptide elongation. This technical guide provides the foundational knowledge and practical protocols for the successful synthesis and application of Boc-D-Ala-ONp in a research and development setting.

References

-

MySkinRecipes. (n.d.). Boc-D-alanine-4-nitrophenyl Ester. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-Asn-ONp Safety Data Sheet. Retrieved from [Link]

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Natural Micron Pharm Tech. (n.d.). BOC-D-Alanine. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

Technical Guide: The Role and Application of the p-Nitrophenyl (ONp) Leaving Group in Boc-D-Ala-ONp Peptide Coupling Reactions

Abstract

This technical guide provides an in-depth analysis of the p-nitrophenyl (ONp) group's function as a leaving group, specifically within the context of reactions involving N-tert-butyloxycarbonyl-D-alanine p-nitrophenyl ester (Boc-D-Ala-ONp). We will explore the fundamental electronic properties of the ONp group that enable it to function as an effective "active ester" in peptide synthesis. This guide details the reaction mechanism, provides a step-by-step experimental workflow, and evaluates the strategic advantages and limitations of this classical activation method. The content is designed for researchers, chemists, and drug development professionals who utilize peptide synthesis and require a deep, mechanistic understanding of the tools and reagents involved, particularly for the incorporation of non-canonical D-amino acids.

Introduction: The Principle of Carboxyl Activation in Peptide Synthesis

The formation of a peptide bond—an amide linkage between two amino acids—is a condensation reaction that is not spontaneous under standard conditions. The core challenge in chemical peptide synthesis is to activate the carboxylic acid moiety of one amino acid to make it susceptible to nucleophilic attack by the amino group of another.[1] A primary strategy to achieve this is through the formation of "active esters," where the hydroxyl group of the carboxylic acid is replaced with a more reactive moiety that is also a good leaving group.[2]

Boc-D-Ala-ONp is a classic example of such a reagent. It is an isolable, stable solid where the carboxyl group of Boc-protected D-alanine has been pre-activated as a p-nitrophenyl ester.[3][4] This approach offers significant advantages in controlling the reaction, minimizing side products, and suppressing racemization compared to some in situ activation methods.[2][5] This guide will dissect the pivotal role the ONp group plays in this process.

A Mechanistic Deep Dive: The p-Nitrophenyl (ONp) Leaving Group

The efficacy of the p-nitrophenyl ester as an activating group is rooted in its unique electronic and steric properties. It strikes a crucial balance, rendering the carbonyl carbon sufficiently electrophilic for reaction without being so reactive as to promote undesirable side reactions.

Electronic Properties and Leaving Group Stabilization

The defining feature of the ONp group is the strongly electron-withdrawing nitro (-NO₂) group at the para position of the phenyl ring. This group exerts a powerful inductive (-I) and resonance (-M) effect, which pulls electron density away from the ester linkage. This has two critical consequences:

-

Increased Carbonyl Electrophilicity: By withdrawing electron density, the nitro group makes the carbonyl carbon of the ester more electron-deficient and, therefore, significantly more susceptible to nucleophilic attack by the incoming amine.

-

Stabilization of the Leaving Group: Upon nucleophilic attack and subsequent collapse of the tetrahedral intermediate, the p-nitrophenoxide anion is expelled. This anion is an excellent, stable leaving group because its negative charge is delocalized across the aromatic ring and into the nitro group through resonance. This high degree of stabilization is the thermodynamic driving force for the reaction.

The stability of the p-nitrophenoxide leaving group is what makes the parent ester "active" and facilitates the forward reaction toward peptide bond formation.

The Reaction Mechanism: Nucleophilic Acyl Substitution

The coupling reaction proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the incoming amino acid (the nucleophile) attacks the electrophilic carbonyl carbon of the Boc-D-Ala-ONp active ester. This forms a transient, high-energy tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the stable p-nitrophenoxide anion, resulting in the newly formed peptide bond.

Caption: Nucleophilic attack on the activated carbonyl forms a tetrahedral intermediate, which collapses to yield the peptide and the stable p-nitrophenoxide leaving group.

The Essential Role of the Boc Protecting Group

To ensure the formation of the desired peptide, the N-terminus of the alanine residue must be "protected" to prevent it from reacting with another molecule of the active ester (self-polymerization). The tert-butyloxycarbonyl (Boc) group serves this purpose.[6]

-

Stability and Orthogonality: The Boc group is a carbamate that is stable under the neutral or mildly basic conditions used for the coupling reaction.[7][] However, it is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA).[] This acid lability makes it "orthogonal" to many other protecting groups used for amino acid side chains (like benzyl ethers), which are often removed by hydrogenolysis. This orthogonal strategy is fundamental to complex peptide synthesis.[7]

Boc-D-Ala-ONp in Practice: A Workflow Analysis

The use of a pre-activated, isolable ester like Boc-D-Ala-ONp simplifies the experimental procedure and enhances reproducibility.

Reagent Characteristics

Boc-D-Ala-ONp is a stable, often crystalline, white to off-white solid that can be stored for extended periods under appropriate conditions (cool and dry), ensuring reagent purity and consistency.[4]

Experimental Protocol: Solution-Phase Coupling

This protocol describes a representative coupling of Boc-D-Ala-ONp with an amino acid ester, such as Glycine methyl ester hydrochloride (H-Gly-OMe·HCl).

Materials:

-

Boc-D-Ala-ONp (1.0 equivalent)

-

H-Gly-OMe·HCl (1.05 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1N HCl (aqueous)

-

Saturated NaHCO₃ (aqueous)

-

Saturated NaCl (brine)

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Nucleophile Preparation: Dissolve H-Gly-OMe·HCl in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

-

Rationale: Starting with the hydrochloride salt of the amino component is common. The base (DIPEA) is required to neutralize the salt and liberate the free amine, which is the active nucleophile.[9]

-

-

Base Addition: Add DIPEA dropwise to the stirring solution. Stir for 15-20 minutes at 0°C.

-

Rationale: DIPEA is a sterically hindered, non-nucleophilic base, ideal for this purpose as it will not compete with the amino acid in attacking the active ester.[9]

-

-

Active Ester Addition: Dissolve Boc-D-Ala-ONp in a minimal amount of anhydrous DMF and add it to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the limiting reagent (Boc-D-Ala-ONp).

-

Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove the p-nitrophenol byproduct, which is acidic), and finally with brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Caption: A typical experimental workflow for coupling Boc-D-Ala-ONp with an amino acid ester in solution phase.

Performance Evaluation and Strategic Context

The choice of a coupling strategy depends on the specific synthetic goal. The ONp method, while classical, retains its utility in specific scenarios.

Advantages of the Boc-ONp Strategy

-

Reduced Side Reactions: Using a pre-formed, purified active ester avoids side reactions that can occur with potent in situ coupling reagents.[5]

-

Suppression of Racemization: The moderate reactivity of ONp esters is a key advantage. Overly aggressive activation can lead to the formation of an oxazolone intermediate, which is prone to racemization at the α-carbon. The milder conditions of ONp activation largely circumvent this issue.[2][11]

-

Simplicity and Cost-Effectiveness: The reagents are relatively inexpensive, and the procedure is straightforward, requiring no specialized equipment.[12]

Limitations and Modern Alternatives

-

Slow Reaction Kinetics: The primary drawback is the reaction speed. For demanding syntheses or for automated solid-phase peptide synthesis (SPPS), where rapid and highly efficient couplings are required, ONp esters have been largely superseded by faster uronium/phosphonium salt reagents like HBTU, HATU, and PyBOP.[5]

-

Byproduct Removal: The p-nitrophenol byproduct must be thoroughly removed during work-up, which adds an extra purification step.

Table 1: Comparison of Carboxyl Activating Strategies

| Feature | p-Nitrophenyl (ONp) Esters | Carbodiimides (DCC/EDC) + HOBt | Uronium/Phosphonium (HBTU/PyBOP) |

| Activation | Pre-formed, isolable | In situ | In situ |

| Reaction Rate | Slow to Moderate | Moderate to Fast | Very Fast |

| Racemization Risk | Low | Low (with additive) | Very Low |

| Byproducts | p-Nitrophenol | DCU (precipitate) / Soluble urea | Soluble urea / Phosphoramide |

| Primary Use Case | Solution-phase, racemization-sensitive couplings | Solution and Solid-Phase | Automated Solid-Phase (SPPS) |

Significance of the D-Alanine Moiety

The use of Boc-D -Ala-ONp is particularly relevant in medicinal chemistry and drug development.[3] Incorporating non-natural D-amino acids into a peptide sequence can:

-

Increase Proteolytic Stability: Peptides containing D-amino acids are often resistant to degradation by natural proteases, which are stereospecific for L-amino acids. This can significantly prolong the peptide's half-life in vivo.[6]

-

Modulate Biological Activity: Changing the stereochemistry of a single residue can dramatically alter the peptide's conformation and its ability to bind to a target receptor or enzyme, sometimes leading to antagonist or inhibitor activity.[13]

Conclusion

The p-nitrophenyl group in Boc-D-Ala-ONp serves as a highly effective activating group for peptide bond formation. Its strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon while simultaneously stabilizing the resulting p-nitrophenoxide anion, making it an excellent leaving group. While superseded in speed by modern reagents for automated synthesis, the ONp active ester strategy remains a robust, reliable, and valuable tool in the peptide chemist's arsenal. Its moderate reactivity provides exceptional control over racemization, making it particularly well-suited for the synthesis of sensitive sequences or for the deliberate incorporation of valuable D-amino acids in drug discovery and development.

References

-

Title: The synthesis and polymerization of peptide p-nitrophenyl esters Source: Australian Journal of Chemistry URL: [Link]

-

Title: Peptide Bond Formation by Using p-Nitrophenyl Esters Source: ResearchGate URL: [Link]

-

Title: Active Esters in Solid-Phase Peptide Synthesis Source: Journal of Protein Chemistry URL: [Link]

-

Title: Rate constants for peptide p-nitrophenyl ester coupling reactions in dimethylformamide. Model for steric interactions in the peptide bond forming transition state Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Peptide synthesis Source: Wikipedia URL: [Link]

-

Title: Active ester-based peptide bond formation and its application in peptide synthesis Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry Source: YouTube URL: [Link]

-

Title: Dipeptide Syntheses via Activated α-Amino Esters Source: Organic Syntheses URL: [Link]

-

Title: Boc-D-alanine-4-nitrophenyl Ester Source: MySkinRecipes URL: [Link]

-

Title: Recent development of peptide coupling reagents in organic synthesis Source: Royal Society of Chemistry URL: [Link]

-

Title: Boc-D-Alanine (Boc-D-Ala-OH) BP EP USP CAS 7764-95-6 Source: Fengchen Group URL: [Link]

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Peptide Synthesis with the Boc Protecting Group Source: YouTube URL: [Link]

-

Title: Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS) Source: ResearchGate URL: [Link]

-

Title: Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group Source: National Institutes of Health (NIH) URL: [Link]

-

Title: tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Source: ResearchGate URL: [Link]

-

Title: Adding Boc Group Mechanism | Organic Chemistry Source: YouTube URL: [Link]

-

Title: BOC-D-alanine Source: PubChem - NIH URL: [Link]

-

Title: p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis Source: Luxembourg Bio Technologies URL: [Link]

-

Title: p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation Source: ResearchGate URL: [Link]

-

Title: Advances in Fmoc solid-phase peptide synthesis Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-D-alanine-4-nitrophenyl Ester [myskinrecipes.com]

- 5. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boc-D-Alanine (Boc-D-Ala-OH) BP EP USP CAS 7764-95-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For the modern researcher in organic synthesis and drug development, mastery of protecting group chemistry is not merely advantageous; it is fundamental. Among the arsenal of protective moieties, the tert-butyloxycarbonyl (Boc) group stands as a paragon of versatility and reliability. Its widespread adoption is a testament to its unique stability across a range of conditions and, crucially, its facile removal under mild acidic conditions. This guide offers a comprehensive exploration of the Boc group, from its core chemical principles and reaction mechanisms to detailed, field-proven experimental protocols and strategies for overcoming common challenges.

Core Principles: The Carbamate Shield

The Boc group is introduced to an amine to form a carbamate, a functional group that effectively masks the nucleophilicity and basicity of the parent amine.[1] This transformation is pivotal, allowing for subsequent chemical modifications on other parts of a molecule that would otherwise be incompatible with a free amine.[1] The protecting agent of choice is typically di-tert-butyl dicarbonate ((Boc)₂O), a commercially available and highly efficient reagent.[2][3]

A defining feature of the Boc group is its orthogonality to other common amine protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[1][4] This orthogonality is the cornerstone of complex, multi-step synthetic strategies, most notably in solid-phase peptide synthesis (SPPS).[5][]

The Mechanism of Protection: A Nucleophilic Acyl Substitution

The introduction of the Boc group is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2][7] This results in the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[8][9]

While the reaction can proceed without a base, one is often added to accelerate the process by deprotonating the amine, thereby increasing its nucleophilicity.[9][10]

Mechanism of Boc Protection.

Experimental Protocols: Boc Protection of Amines

The conditions for Boc protection are generally mild and can be adapted to a wide range of substrates, typically affording high yields.[11][12]

Standard Protocol with Base

This is the most common method for the Boc protection of primary and secondary amines.

Methodology:

-

Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[9]

-

Base Addition: Add a base (1.2–2.0 equivalents), such as triethylamine (TEA) or diisopropylethylamine (DIPEA). For amino acids, an aqueous solution of sodium hydroxide is often used.[9]

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 equivalents) to the stirred solution. The reaction is often exothermic, and for sensitive substrates, cooling in an ice bath may be necessary.[9]

-

Reaction: Allow the mixture to stir at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC). Reaction times can range from 1 to 12 hours.[9]

-

Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally, brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps.

Catalyst- and Solvent-Free Protocol

For a more environmentally benign approach, the N-tert-butoxycarbonylation of amines can be performed under solvent-free conditions, often with high efficiency.[12]

Methodology:

-

Mixing: In a flask, mix the amine (1.0 equivalent) and (Boc)₂O (1.1 equivalents).

-

Catalyst (Optional): For less reactive amines, a catalytic amount of a solid acid catalyst like sulfonated reduced graphene oxide can be added.[12]

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a short period (5 minutes to 2 hours).[12]

-

Work-up: Dissolve the reaction mixture in a suitable organic solvent and wash with water to remove any unreacted amine and byproducts.

-

Isolation: Dry the organic layer and concentrate it to obtain the N-Boc protected amine.

| Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Substrates |

| (Boc)₂O | Triethylamine | Dichloromethane | Room Temp | 1-12 h | >90 | Primary and Secondary Amines[9] |

| (Boc)₂O | Sodium Hydroxide | Dioxane/Water | Room Temp | 2-16 h | >90 | Amino Acids[9] |

| (Boc)₂O | None (Catalyst-free) | Water/Acetone | Room Temp | 8-12 min | >95 | Diverse Amines[13] |

| (Boc)₂O | None (Solvent-free) | None | Room Temp | 5 min - 2 h | 84-95 | Aromatic and Aliphatic Amines[12] |

The Mechanism of Deprotection: An Acid-Catalyzed Elimination

The removal of the Boc group is efficiently achieved under acidic conditions.[9] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[14][15] The mechanism proceeds through several key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[14][16]

-